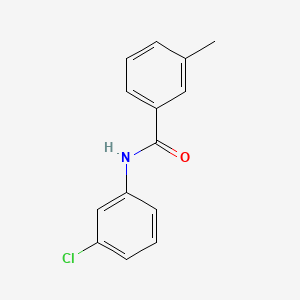

N-(3-chlorophenyl)-3-methylbenzamide

Description

N-(3-Chlorophenyl)-3-methylbenzamide is a benzamide derivative featuring a 3-methyl-substituted benzoyl ring and a 3-chlorophenyl group attached to the amide nitrogen. Its molecular conformation is characterized by an anti arrangement between the N–H and C=O bonds, a structural feature shared with analogs such as N-(3-chlorophenyl)benzamide and 3-methyl-N-(phenyl)benzamide .

Structure

3D Structure

Properties

IUPAC Name |

N-(3-chlorophenyl)-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c1-10-4-2-5-11(8-10)14(17)16-13-7-3-6-12(15)9-13/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBPMCNEAZKAKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96749-32-5 | |

| Record name | 3'-CHLORO-M-TOLUANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-3-methylbenzamide typically involves the reaction of 3-chloroaniline with 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorophenyl)-3-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium amide or thiolates can be used in the presence of a suitable solvent like dimethylformamide (DMF).

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed:

Substitution Reactions: Substituted derivatives with different functional groups replacing the chlorine atom.

Oxidation and Reduction Reactions: Various oxidized or reduced forms of the compound, depending on the specific reaction.

Hydrolysis: 3-chloroaniline and 3-methylbenzoic acid.

Scientific Research Applications

Chemistry: N-(3-chlorophenyl)-3-methylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is also used in the development of new drugs and therapeutic agents.

Medicine: this compound is investigated for its potential use in the treatment of various medical conditions. Its derivatives are explored for their efficacy in treating diseases such as cancer and bacterial infections.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It is also employed in the formulation of certain pesticides and herbicides.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-methylbenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used.

Comparison with Similar Compounds

Structural Features

Key structural analogs include:

Key Observations :

- The anti conformation between N–H and C=O is conserved in compounds with meta-substituted anilide rings (e.g., 3-chloro or 3-methyl) .

- Substituent position significantly impacts molecular geometry. For example, compound V exhibits a syn conformation due to steric effects from the ortho-chlorine .

- DEET lacks the aromatic anilide group, instead featuring N,N-diethyl substituents, which confer liquid-state properties and insect-repellent efficacy .

Physicochemical Properties

- DEET, by contrast, is a liquid at room temperature due to its aliphatic substituents .

- Solubility : The 3-chlorophenyl group enhances lipophilicity compared to unsubstituted benzamides. DEET’s high lipid solubility contributes to its dermal penetration and repellent activity .

Biological Activity

N-(3-chlorophenyl)-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is CHClNO. The compound features a chlorophenyl group at the nitrogen position and a methyl group on the benzamide structure, which influences its chemical reactivity and biological activity.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 251.70 g/mol |

| Melting Point | 120-122 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It can interact with receptor sites, influencing signal transduction pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In a study involving carrageenan-induced rat paw edema, it demonstrated significant inhibition of inflammation at different time intervals.

Table 2: Anti-inflammatory Activity Results

| Compound | % Inhibition at 1 hr | % Inhibition at 2 hrs | % Inhibition at 3 hrs | % Inhibition at 4 hrs |

|---|---|---|---|---|

| This compound | 24.3% | 32% | 49.9% | 51.9% |

Case Study 1: Anticancer Activity

In vitro studies have shown that derivatives of this compound possess anticancer properties. For instance, compounds synthesized based on this structure were tested against various cancer cell lines, revealing IC values that indicate effective inhibition of cell proliferation.

Case Study 2: Synthesis and Evaluation

A detailed synthesis process was reported where this compound was produced through standard amide formation reactions. The biological evaluation included testing for cytotoxicity against human malignant cells, with promising results indicating potential therapeutic applications in oncology.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-(3-chlorophenyl)-3-methylbenzamide?

The compound is synthesized via nucleophilic acyl substitution between 3-chloroaniline and 3-methylbenzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts. Ethanol is commonly used as a solvent, and slow evaporation yields single crystals for structural analysis. Purity is confirmed via melting point determination and spectroscopic methods (IR, NMR) .

Q. How is the crystal structure of this compound characterized?

X-ray crystallography reveals an orthorhombic crystal system (Pbcn space group) with antiparallel alignment of the N–H and C=O bonds. The benzoyl and aniline rings form a dihedral angle of ~49.5°, and intramolecular C–H···O hydrogen bonds stabilize the structure. Refinement is performed using SHELXL, with hydrogen atoms modeled via riding coordinates .

Q. What analytical techniques are critical for confirming molecular identity and purity?

Key methods include:

- IR spectroscopy : Identification of amide C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹) stretches.

- NMR : Distinct signals for aromatic protons (δ 6.8–8.0 ppm) and methyl groups (δ 2.3–2.5 ppm).

- Melting point analysis : Consistency with literature values ensures purity .

Advanced Research Questions

Q. How can computational methods enhance the interpretation of crystallographic data for this compound?

Density Functional Theory (DFT) calculations validate bond lengths and angles against experimental X-ray data. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to biological targets like enzymes, aiding in structure-activity relationship (SAR) analysis .

Q. What experimental strategies address orientational disorder in crystallographic refinement?

For disordered groups (e.g., methyl rotamers), refine occupancy factors (e.g., 0.52:0.48 split) and apply geometric restraints. Use difference Fourier maps to locate hydrogen atoms and validate with Uiso values set to 1.2–1.5× the parent atom’s Ueq.

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Systematic substitution at the benzamide (e.g., nitro, methoxy) or aniline (e.g., methyl, fluoro) moieties modulates electronic and steric effects. Compare bioactivity data (e.g., IC50 in enzyme inhibition assays) to identify pharmacophores. For example, meta-chloro substitution enhances hydrophobic interactions in enzyme binding pockets .

Q. What methodologies are recommended for evaluating biological activity in vitro?

- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against S. aureus or E. coli.

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases .

Q. How do solvent and temperature variations impact crystallization outcomes?

Ethanol/water mixtures yield hemihydrate crystals, while anhydrous solvents (e.g., acetonitrile) favor polymorph control. Cooling rates ≤1°C/min reduce defects, and seeding techniques improve crystal size uniformity .

Data Analysis and Contradiction Resolution

Q. How should researchers reconcile discrepancies in reported biological activity data?

Cross-validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Control for batch-to-batch purity variations via HPLC (>95% purity threshold). Compare results with structurally similar analogs (e.g., N-(3-aminophenyl) derivatives) to isolate substituent effects .

Q. What statistical approaches are suitable for analyzing SAR datasets?

Multivariate regression (e.g., partial least squares) correlates substituent descriptors (Hammett σ, π parameters) with bioactivity. Principal component analysis (PCA) identifies dominant structural contributors to activity .

Methodological Tools and Software

Q. Which software tools are recommended for crystallographic analysis?

Q. How can molecular dynamics (MD) simulations predict stability under physiological conditions?

Simulations in explicit solvent (e.g., TIP3P water) at 310 K and 1 atm assess conformational flexibility and hydration effects. Analyze root-mean-square deviation (RMSD) to identify stable binding poses .

Future Research Directions

Q. What unexplored applications exist in material science?

Investigate its potential as a ligand in coordination polymers or as a precursor for photoactive metal-organic frameworks (MOFs) via postsynthetic modification .

Q. How can pharmacokinetic properties be optimized for therapeutic use?

Modify logP via substituent tuning (e.g., introducing polar groups) to enhance solubility. Assess metabolic stability using liver microsome assays and cytochrome P450 inhibition profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.